molecular formula C8H6BrF2NO3 B1409832 5-Bromo-3-difluoromethoxy-2-nitrotoluene CAS No. 1804910-65-3

5-Bromo-3-difluoromethoxy-2-nitrotoluene

Cat. No.: B1409832
CAS No.: 1804910-65-3
M. Wt: 282.04 g/mol
InChI Key: LKFNEPKAXUFYCL-UHFFFAOYSA-N
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Description

5-Bromo-3-difluoromethoxy-2-nitrotoluene is a chemical compound that belongs to the class of nitroaromatic compounds. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 5-Bromo-3-difluoromethoxy-2-nitrotoluene involves multiple steps, typically starting with the nitration of toluene derivatives followed by bromination and fluorination. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods often involve large-scale reactions in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

5-Bromo-3-difluoromethoxy-2-nitrotoluene undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include halogenating agents like bromine and fluorine under specific conditions to introduce or replace functional groups.

    Reduction Reactions: Using reducing agents such as hydrogen gas or metal hydrides to convert the nitro group to an amine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to further oxidize the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-3-difluoromethoxy-2-nitrotoluene is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-difluoromethoxy-2-nitrotoluene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and fluorine atoms can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

5-Bromo-3-difluoromethoxy-2-nitrotoluene can be compared with other nitroaromatic compounds such as:

  • 3-Bromo-2-nitrotoluene
  • 5-Bromo-2-fluoro-3-nitrobenzoic acid
  • 5-Bromo-1,3-dichloro-2-fluorobenzene

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

5-bromo-1-(difluoromethoxy)-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-5(9)3-6(15-8(10)11)7(4)12(13)14/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFNEPKAXUFYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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